3-(3-Fluoropyridin-2-yl)thiazolidine
Overview
Description
“3-(3-Fluoropyridin-2-yl)thiazolidine” is a chemical compound with the molecular formula C8H9FN2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
Thiazolidine motifs, like the one in “this compound”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazolidine ring attached to a fluoropyridine ring . Thiazolidine is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs, like the one in “this compound”, react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a thiazolidine product that remains stable and does not require any catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, molecular formula, and possibly its melting point, boiling point, and density .Mechanism of Action
Future Directions
Thiazolidine motifs, like the one in “3-(3-Fluoropyridin-2-yl)thiazolidine”, have been of great interest for interdisciplinary research, compelling researchers to explore new drug candidates . They show varied biological properties, making them a highly prized moiety . Future research may focus on developing multifunctional drugs and improving their activity .
Properties
IUPAC Name |
3-(3-fluoropyridin-2-yl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNLMGHZBRURTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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